D-[5,5'-2H2]Ribose
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Description
D-[5,5'-2H2]Ribose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 152.142. The purity is usually 95%.
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Mechanism of Action
Target of Action
D-Ribose primarily targets the central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells . It also targets Ribose-5-phosphate isomerase A .
Mode of Action
D-Ribose interacts with its targets by activating central carbon metabolism . This activation leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate .
Biochemical Pathways
D-Ribose affects several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to ATP production through the nonoxidative phase of the PPP .
Pharmacokinetics
D-Ribose shows a dose-dependent kinetic profile . With doubling the dose, the area under the curve (AUC) significantly increases, while the clearance decreases . The half-life is longer at the higher dose . D-Ribose is rapidly absorbed and rapidly disappears from plasma . It is partially recovered from urine .
Result of Action
The activation of central carbon metabolism by D-Ribose leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . D-Ribose also increases the sensitivity of cells to insulin .
Action Environment
The action of D-Ribose can be influenced by environmental factors. For example, the metabolic microenvironment of bacteria impacts drug efficacy . .
Properties
IUPAC Name |
(3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FZYYTZONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H]([C@H](C(O1)O)O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.